4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine derivative characterized by a tert-butyl ester group at the 1-position and a 2-chloroacetyl moiety linked via an ethylamino group at the 4-position. The tert-butyl ester acts as a protective group for the piperidine nitrogen, while the chloroacetyl group is a reactive handle for further functionalization, making this compound a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C14H23ClN2O3, with an approximate molecular weight of 302.8 g/mol (calculated).
Properties
IUPAC Name |
tert-butyl 4-[(2-chloroacetyl)-ethylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O3/c1-5-17(12(18)10-15)11-6-8-16(9-7-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWAMEXHOYANIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethyl-amino Group: The ethyl-amino group can be attached through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester exhibit various biological activities:
- Antitumor Activity : Some studies have shown that derivatives of piperidine can inhibit tumor growth in vitro and in vivo, making them candidates for cancer therapy.
- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting microbial growth.
Case Studies
- Antitumor Efficacy :
- Antimicrobial Testing :
Potential Therapeutic Uses
Given its biological activities, this compound may have applications in:
- Cancer Treatment : Targeting specific cancer types through tailored derivatives could enhance therapeutic outcomes.
- Infectious Disease Management : Its antimicrobial properties could lead to the development of new antibiotics, particularly against resistant strains.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, highlighting differences in substituents, molecular weight, and availability:
Structural and Functional Differences
a. Substituent Effects
- Amino Group Variations: Ethyl vs. Ethyl vs. Isopropyl: Isopropyl (CAS 1353993-41-5) increases steric hindrance, which may reduce reactivity but enhance selectivity in coupling reactions .
c. Stability and Commercial Viability
- Discontinued compounds (e.g., cyclopropylamino-methyl analog, CAS 1353982-72-5) may indicate instability or niche applications, whereas methyl and isopropyl variants remain available, suggesting broader utility .
Research Findings and Patent Context
- Synthetic Utility :
- Piperidine-1-carboxylic acid tert-butyl esters are frequently employed in multi-step syntheses. For example, EP 2 402 347 A1 describes their use in preparing pyrrolidin-2-one hydrochloride salts via HCl-mediated deprotection .
Biological Activity
4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound notable for its structural complexity and potential biological activities. This compound features a piperidine ring, a chloroacetyl group, and a tert-butyl ester moiety, which may contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.39 g/mol. The structural representation can be summarized as follows:
Biological Activity
Research indicates that compounds similar to this compound may exhibit significant biological activities, including:
- Antiviral Activity : Some derivatives have shown effectiveness against various viruses, including the tobacco mosaic virus and herpes simplex virus (HSV) .
- Antibacterial Properties : Structural analogs have been evaluated for their antibacterial activity, demonstrating potential against various bacterial strains .
- Anti-inflammatory Effects : Compounds in this class may also possess anti-inflammatory properties, contributing to their therapeutic potential .
The biological activity of this compound is likely influenced by its ability to interact with specific biological targets. For instance, the chloroacetyl group may enhance binding affinity to certain enzymes or receptors involved in viral replication or bacterial growth inhibition. Preliminary studies suggest that the ester functionality could play a role in modulating the compound's solubility and bioavailability, impacting its overall efficacy in biological systems .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key similarities and differences:
| Compound Name | Structural Features | Biological Activity | Similarity Level |
|---|---|---|---|
| Tert-Butyl 4-(3-aminopropoxy)piperidine-1-carboxylate | Piperidine ring with an aminopropoxy group | Moderate antibacterial activity | High |
| Tert-Butyl 4-isobutoxypiperidine-1-carboxylate | Piperidine ring with isobutoxy substituent | Low antiviral activity | High |
| Tert-Butyl 4-methoxypiperidine-1-carboxylate | Piperidine ring with methoxy substituent | Moderate anti-inflammatory effects | Moderate |
| Tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate | Piperidine ring with hydroxyethoxy group | Low antibacterial activity | Moderate |
This comparison highlights the unique chloroacetyl substitution on the ethyl amino side chain of the target compound, which may influence its reactivity and biological properties differently than other similar compounds.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antiviral Studies : A study demonstrated that compounds similar to 4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine exhibited antiviral activity against tobacco mosaic virus at concentrations as low as 500 μg/mL, indicating significant potential for further development .
- Antibacterial Evaluation : Research on piperidine derivatives has shown promising results against resistant bacterial strains, suggesting that modifications to the piperidine core can enhance antibacterial efficacy .
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of related compounds revealed that certain structural modifications could lead to enhanced inhibition of inflammatory mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
